molecular formula C13H13Cl2N3O2 B5161935 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No. B5161935
M. Wt: 314.16 g/mol
InChI Key: UHKRYJMLWKZCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to the class of lipoate analogs and is designed to target the altered energy metabolism of cancer cells.

Mechanism of Action

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in the production of ATP (the energy currency of cells) in normal cells. However, in cancer cells, these enzymes are overexpressed, leading to increased ATP production and cell proliferation. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to have a broad range of biochemical and physiological effects on cancer cells. It induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that cleave specific proteins and trigger cell death. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are overexpressed in cancer cells and promote cell survival. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also induces oxidative stress in cancer cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the treatment of various types of cancer. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also shown a favorable safety profile in clinical trials, with manageable side effects. However, one of the limitations of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its complex mechanism of action, which requires specialized expertise and equipment for its study. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is also a relatively new drug, and its long-term safety and efficacy are yet to be fully established.

Future Directions

There are several future directions for the study of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. One of the areas of interest is the development of combination therapies that include 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown a synergistic effect when used in combination with other agents, and further studies are needed to optimize the dosing and scheduling of these combinations. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. This will enable the selection of patients who are most likely to benefit from 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide treatment. Finally, further studies are needed to explore the potential of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a novel anticancer drug that targets the altered energy metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has a broad-spectrum anticancer activity. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a complex mechanism of action and requires specialized expertise and equipment for its study. Further studies are needed to optimize the dosing and scheduling of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in combination therapies, identify biomarkers for patient selection, and explore its potential in the treatment of other diseases.

Synthesis Methods

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized through a multi-step process that involves the condensation of 3,4-dichlorophenylhydrazine and cyclopentanone to form the intermediate 2-(2-cyclopentylidenehydrazino)-3,4-dichlorophenylacetone. This intermediate is then reacted with ethyl acetoacetate to yield 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. The synthesis of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a challenging process that requires careful optimization of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as gemcitabine and cisplatin.

properties

IUPAC Name

N'-(cyclopentylideneamino)-N-(3,4-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-10-6-5-9(7-11(10)15)16-12(19)13(20)18-17-8-3-1-2-4-8/h5-7H,1-4H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKRYJMLWKZCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.